molecular formula C9H6BrF3O2 B3042267 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide CAS No. 541549-97-7

4-Hydroxy-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B3042267
CAS No.: 541549-97-7
M. Wt: 283.04 g/mol
InChI Key: ZGNDGYJPHFCODJ-UHFFFAOYSA-N
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Description

“4-Hydroxy-3-(trifluoromethyl)phenacyl bromide” is an organic compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.04 .

Safety and Hazards

The safety data sheet for a related compound, “4-Fluoro-3-(trifluoromethyl)phenacyl bromide”, indicates that it is classified as Acute Tox. 4 Oral, meaning it may be harmful if swallowed . It may also cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular components .

Mode of Action

The compound likely undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific cellular targets and the environmental conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide. For instance, when mixed with air and exposed to an ignition source, dust of the compound may burn in the open air or explode if confined . It is also recommended to avoid release to the environment .

Properties

IUPAC Name

2-bromo-1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNDGYJPHFCODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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